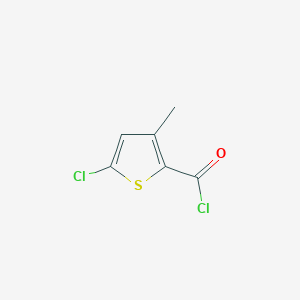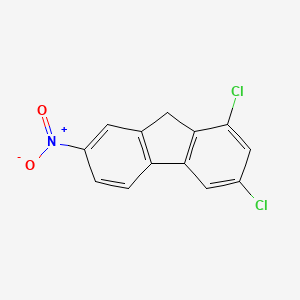
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound that belongs to the class of indenones This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, a methyl group, and a phenyl group attached to an indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the indanone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 6-bromo-7-oxo-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 6-bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of 6-methoxy-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one.
Aplicaciones Científicas De Investigación
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and bromine groups may play a crucial role in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one
- 7-Hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
- 6-Methoxy-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one
Uniqueness
6-Bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
90159-99-2 |
|---|---|
Fórmula molecular |
C16H13BrO2 |
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
6-bromo-7-hydroxy-4-methyl-3-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H13BrO2/c1-9-7-12(17)16(19)15-13(18)8-11(14(9)15)10-5-3-2-4-6-10/h2-7,11,19H,8H2,1H3 |
Clave InChI |
AYTKQALZBSAPLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C2=C1C(CC2=O)C3=CC=CC=C3)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


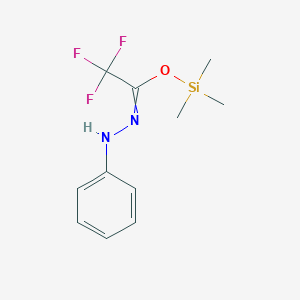
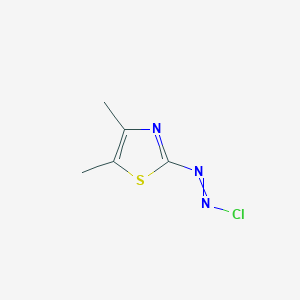
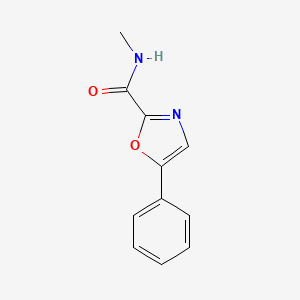
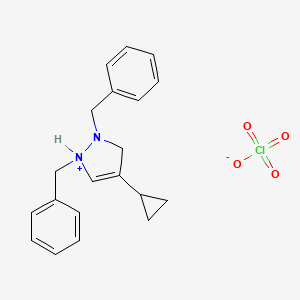
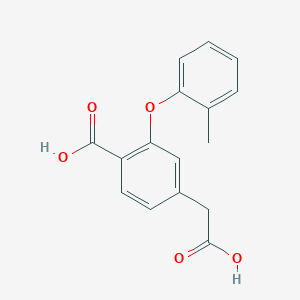
![N-Methyl-N-{[3-(propan-2-yl)-1,2-oxazol-5-yl]carbamoyl}formamide](/img/structure/B14359712.png)
![Benzenesulfonic acid, 4-[(phenylmethylene)hydrazino]-](/img/structure/B14359722.png)
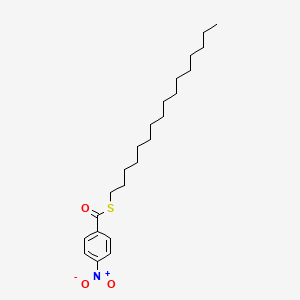
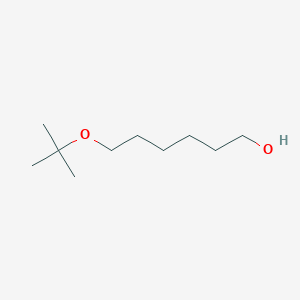
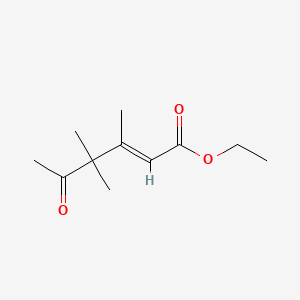
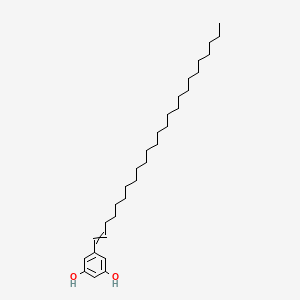
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
